N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide - 1251703-06-6

N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Catalog Number: EVT-2789085
CAS Number: 1251703-06-6
Molecular Formula: C24H26N4O3
Molecular Weight: 418.497
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor that has shown promise in reducing cutaneous toxicity compared to other Akt inhibitors. It achieves this by exhibiting a 24-fold selectivity between Akt1 and Akt2 isoforms. Hu7691 has demonstrated excellent anticancer cell proliferation potencies and a favorable pharmacokinetic profile. [, ]

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: CHMFL-KIT-8140 is a highly potent type II cKIT kinase inhibitor. It demonstrates strong inhibitory activity against both wild-type cKIT and the T670I gatekeeper mutant, a mutation often associated with drug resistance. CHMFL-KIT-8140 exhibits potent antiproliferative effects against GISTs cancer cell lines and has shown tumor growth suppression efficacy in xenograft mouse models. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). It exhibits potent inhibitory activity against both kinases and significantly lower activity against a panel of other kinases. This dual inhibition leads to dose-dependent inhibition of lipopolysaccharide-induced interleukin 6 release in vitro and promising anti-inflammatory effects in a mouse model of acute lung injury. []

4-(3-Chloro-2-fluoro-anilino)-7-methoxy-6-[[1-(n-methylcarbamoylmethyl)-piperidin-4-yl]oxy]quinazoline

  • Compound Description: This compound is a quinazoline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its specific biological activity is not mentioned in the provided abstract. []

N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives

  • Compound Description: This refers to a class of compounds characterized by a benzamide core structure linked to a phenyl(piperidin-2-yl)methyl moiety. The abstract mentions their potential therapeutic applications but does not elaborate on specific activities. []

2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-ylcarbonyl)pyridin-2-yl]benzamide

  • Compound Description: This compound is a benzamide derivative containing a trifluorophenyl ring and a methylpiperidinylcarbonylpyridine moiety. It is described as a potential therapeutic agent in the context of a pharmaceutical composition. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This molecule is a potent Glycine Transporter 1 (GlyT1) inhibitor. It displays high potency against GlyT1, favorable plasma exposure, and sufficient blood-brain barrier penetration. This compound has demonstrated significant efficacy in rodent models of schizophrenia without inducing undesirable central nervous system side effects. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

  • Compound Description: This compound is a novel non-peptide antagonist of the chemokine receptor CCR5. CCR5 plays a crucial role in HIV-1 entry into cells, making antagonists like this compound potential therapeutic agents for preventing HIV-1 infection. []

9. 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)* Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used in treating certain blood cancers. VNO is formed during oxidative stress degradation of Venetoclax and can undergo a Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA). []* Relevance: Both VNO and N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide contain a piperazine ring. Although their structures differ significantly, the shared presence of this ring system suggests potential for similar metabolic transformations or interactions with specific enzymes, particularly those involved in oxidative metabolism.

4-[(4-Methylpiperazin-1-yl)methyl]-N-[3-[[6-oxo-5-(3,4,5-trimethoxyphenyl)-1H-pyrazin-3-yl]methyl]phenyl]benzamide

  • Compound Description: This molecule is a potent and effective type II inhibitor of platelet-derived growth factor receptor β (PDGFRβ). It demonstrates high selectivity for PDGFRβ and exhibits potent antiproliferative effects in cellular assays. []

Properties

CAS Number

1251703-06-6

Product Name

N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide

Molecular Formula

C24H26N4O3

Molecular Weight

418.497

InChI

InChI=1S/C24H26N4O3/c1-30-21-8-4-3-7-19(21)17-27-23(29)18-9-11-20(12-10-18)31-24-22(25-13-14-26-24)28-15-5-2-6-16-28/h3-4,7-14H,2,5-6,15-17H2,1H3,(H,27,29)

InChI Key

AQRISDOSESRIRH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.